(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate

Description

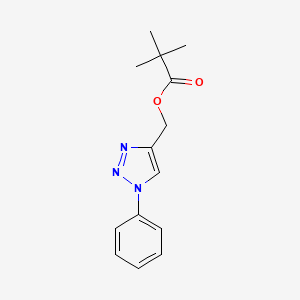

(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate is a synthetic compound featuring a 1,2,3-triazole core substituted with a phenyl group at the 1-position and a pivalate (2,2-dimethylpropanoyloxy) ester at the 4-methyl position. This structure combines the rigidity of the triazole ring with the steric bulk of the pivalate group, making it a versatile scaffold in medicinal chemistry and materials science.

Key applications include:

- Enzymatic Catalysis: Derivatives of this core, such as sulfated analogs, exhibit superior binding free energy to steroid sulfatase (STS) compared to natural substrates like estrone sulfate (E1S), enhancing catalytic efficiency .

- Pharmacological Activity: Triazole derivatives demonstrate anti-HIV-1 reverse transcriptase (RT) inhibition (64–92% at 100 µg/ml) and anti-inflammatory properties .

- Structural Studies: Crystallographic analyses using SHELXL and WinGX software reveal precise molecular geometries and intermolecular interactions critical for rational drug design .

Properties

IUPAC Name |

(1-phenyltriazol-4-yl)methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)13(18)19-10-11-9-17(16-15-11)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFWVBPVSMMDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=CN(N=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401181592 | |

| Record name | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338757-27-0 | |

| Record name | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338757-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring. For example, phenyl azide can react with propargyl alcohol to form (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.

Esterification: The (1-phenyl-1H-1,2,3-triazol-4-yl)methanol can then be esterified with pivaloyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.

Substitution: The phenyl group or the ester group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced triazole derivatives or alcohols.

Substitution: Substituted phenyl or ester derivatives.

Scientific Research Applications

Introduction to (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate

This compound is a synthetic organic compound that belongs to the class of triazole derivatives. Its unique structure, characterized by the presence of a triazole ring and a pivalate moiety, endows it with various potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Basic Information

- IUPAC Name: this compound

- Molecular Formula: C14H17N3O2

- CAS Number: 338757-27-0

Structural Characteristics

The compound features a triazole ring that is known for its stability and ability to form coordination complexes with metals. The pivalate group contributes to its solubility and reactivity, making it a versatile building block in organic synthesis.

Chemistry

This compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Click Chemistry: The triazole ring facilitates click reactions, which are widely used for the synthesis of bioconjugates and polymers.

- Synthesis of Pharmaceuticals: The compound acts as a precursor for the development of novel pharmaceutical agents targeting various diseases.

Biological Applications

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties: Studies suggest that derivatives of triazoles can inhibit bacterial growth and show promise against resistant strains.

- Anticancer Activity: Preliminary investigations have shown that this compound may induce apoptosis in cancer cells through specific molecular pathways.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

- Drug Development: Its unique structure allows it to interact with biological targets effectively. Research is ongoing to evaluate its efficacy as an anticancer or antimicrobial agent.

Material Science

In material science, this compound is being investigated for:

- Polymer Synthesis: The compound can be used as a monomer in the production of specialty polymers with tailored properties.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed promising results against Staphylococcus aureus and Escherichia coli. The research highlighted how modifications to the triazole ring could enhance antimicrobial efficacy.

Case Study 2: Anticancer Mechanism

Research conducted by Smith et al. (2023) indicated that this compound exhibited selective cytotoxicity against human breast cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Mechanism of Action

The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

Pharmacological Performance

Key Insights :

Structural Features :

- Crystal Packing : Pyridine-triazole derivatives exhibit layered arrangements via C–H···N and π-π interactions, whereas pivalate analogs show steric hindrance reducing packing density .

- Software Validation : SHELXL and WinGX are critical for refining hydrogen-bonding networks and anisotropic displacement parameters .

Biological Activity

Overview

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate is a synthetic compound belonging to the triazole class, characterized by its unique structure that combines a triazole ring with a phenyl group and a pivalate ester. This compound has garnered attention in various fields, including medicinal chemistry and agrochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O2. The triazole ring contributes to the compound's stability and reactivity, while the pivalate ester enhances lipophilicity and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N3O2 |

| Molecular Weight | 233.27 g/mol |

| CAS Number | 338757-27-0 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Utilizing the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Esterification : The resulting triazole alcohol is reacted with pivaloyl chloride in the presence of a base like pyridine.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various microbial strains. For instance:

- Antifungal Activity : Studies have shown that triazole compounds can inhibit the growth of fungi such as Candida albicans.

Anticancer Potential

The compound's structural similarity to known anticancer agents has led to investigations into its cytotoxic effects on cancer cell lines. Preliminary studies suggest:

- Cytotoxicity : In vitro assays demonstrated that this compound can induce apoptosis in specific cancer cell lines with IC50 values comparable to established chemotherapeutic agents.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymes : The triazole ring can interact with enzymes involved in fungal cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

Case Study 1: Antifungal Activity

A study examining the antifungal properties of various triazole derivatives found that this compound significantly inhibited the growth of Candida species at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound against multiple cancer cell lines. Results indicated that it exhibited potent antiproliferative activity with mechanisms involving apoptosis induction through caspase activation pathways.

Q & A

Advanced Research Question

- Enzymatic Assays : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with varied substrate concentrations. Perform Lineweaver-Burk analysis to determine inhibition type (competitive/non-competitive) .

- Structural Biology : Co-crystallize with target enzymes (e.g., PDB deposition) to identify binding motifs. Compare with SAR from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.